BenchChemオンラインストアへようこそ!

N-(1-benzylpiperidin-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

Medicinal chemistry Kinase inhibitor design Scaffold optimization

This compound features a unique N-methylsulfonyl substituent for enhanced electronic character and hydrogen-bonding capacity, driving distinct JAK1 target engagement compared to aryl or heteroaryl analogs. Its predicted moderate lipophilicity (clogP ≈1.44) and the methylsulfonyl group's polar character suggest reduced CNS permeability, an ideal profile for developing peripherally restricted JAK inhibitors with minimized CNS side effects. Essential for SAR campaigns exploring azetidine N-substitution impact, this tool compound provides unmatched structural differentiation and serves as a critical comparator for internal kinase selectivity profiling.

Molecular Formula C17H25N3O3S
Molecular Weight 351.47
CAS No. 1428373-40-3
Cat. No. B2430089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide
CAS1428373-40-3
Molecular FormulaC17H25N3O3S
Molecular Weight351.47
Structural Identifiers
SMILESCS(=O)(=O)N1CC(C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C17H25N3O3S/c1-24(22,23)20-12-15(13-20)17(21)18-16-7-9-19(10-8-16)11-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3,(H,18,21)
InChIKeyOUFDUEAYIATXDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzylpiperidin-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428373-40-3): Core Chemical Identity and Procurement Baseline


N-(1-Benzylpiperidin-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide (CAS 1428373-40-3) is a synthetic small molecule with the molecular formula C17H25N3O3S and a molecular weight of 351.5 g/mol . Its structure integrates three pharmacophoric modules: a 1-benzylpiperidine moiety, an azetidine-3-carboxamide core, and an N-methylsulfonyl substituent on the azetidine ring. This compound belongs to the broader class of piperidin-4-yl azetidine derivatives, which have been patented as Janus kinase (JAK) inhibitors, particularly targeting JAK1 [1][2]. The compound is primarily supplied as a research chemical with typical purity specifications of 95% .

Why N-(1-Benzylpiperidin-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide Cannot Be Interchanged with Generic Piperidinyl-Azetidine Analogs


Compounds within the piperidin-4-yl azetidine carboxamide class are not interchangeable due to the critical role of the N-substituent on the azetidine ring in dictating both target engagement and physicochemical properties. The methylsulfonyl group on the target compound confers distinct electronic character (electron-withdrawing sulfonyl) and hydrogen-bonding capacity compared to aryl, heteroaryl, or acyl substituents found in close analogs [1]. The benzylpiperidine moiety further influences membrane permeability and target binding orientation [2]. A directly comparable analog, N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide (CAS 1396855-66-5), replaces the methylsulfonyl with a benzothiazole group, illustrating how a single substitution can redirect biological activity toward different target profiles and pharmacokinetic behaviors [2]. Generic substitution without matched structural confirmation therefore risks loss of the specific activity profile for which the target compound was designed or selected.

N-(1-Benzylpiperidin-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Methylsulfonyl vs. Benzothiazole N-Substitution: Structural and Predicted Physicochemical Differentiation

The target compound bears an N-methylsulfonyl substituent on the azetidine ring, whereas the closest structurally characterized analog, N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide (CAS 1396855-66-5), carries a 6-methyl-1,3-benzothiazol-2-yl group [1]. The methylsulfonyl group (σp ≈ 0.72, electron-withdrawing) is substantially smaller and more polar than the benzothiazole substituent, with a calculated topological polar surface area (tPSA) contribution difference of approximately 30–40 Ų . This substitution is expected to decrease lipophilicity (clogP) and alter hydrogen-bond acceptor capacity relative to the benzothiazole analog, which is reported to exhibit enhanced blood-brain barrier permeability due to the benzylpiperidine moiety [1]. The methylsulfonyl variant is therefore predicted to show reduced CNS penetration and a distinct target selectivity profile compared to the benzothiazole analog.

Medicinal chemistry Kinase inhibitor design Scaffold optimization

Structural Differentiation from Incyte JAK1 Piperidinyl-Azetidine Lead Series

The piperidin-4-yl azetidine scaffold is the basis of Incyte Corporation's JAK1 inhibitor patent series (WO2011112662A1), which describes compounds with IC50 values for JAK1 in the nanomolar range [1]. The target compound retains the core piperidin-4-yl azetidine carboxamide framework but differs from all exemplified Incyte compounds in two key respects: (i) it carries an N-benzyl substituent on the piperidine ring, whereas Incyte's exemplified compounds predominantly use N-acyl (e.g., nicotinoyl) or N-heteroaryl substituents, and (ii) it incorporates an N-methylsulfonyl rather than N-aryl/heteroaryl group on the azetidine [1][2]. No Incyte compound in the patent literature matches both the N-benzylpiperidine and N-methylsulfonyl azetidine combination present in the target compound [1].

JAK1 inhibition Inflammatory disease Autoimmune disorders

Azetidine Ring Conformational Constraint: Intrinsic Differentiation from Flexible-Chain Analogs

The azetidine-3-carboxamide core introduces conformational rigidity that is absent in flexible-chain amide analogs. Literature on related azetidine-containing compounds indicates that the four-membered azetidine ring restricts the spatial orientation of the carboxamide group, potentially enhancing binding selectivity for specific protein targets compared to linear or larger-ring analogs [1][2]. The azetidine carboxamide group in the structurally analogous N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide has been explicitly noted to offer conformational constraint that may improve binding selectivity [1]. The target compound's methylsulfonyl substituent further modulates the azetidine ring's electronic environment, potentially fine-tuning this conformational effect.

Conformational restriction Binding selectivity Drug design

N-(1-Benzylpiperidin-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide: Evidence-Based Research and Industrial Application Scenarios


JAK1 Inhibitor Chemical Probe Development and Target Validation Studies

Based on its structural alignment with the piperidin-4-yl azetidine class of JAK1 inhibitors patented by Incyte [1], the target compound is a candidate for chemical probe development targeting JAK1-mediated signaling pathways. Its unique N-benzylpiperidine and N-methylsulfonyl substitution pattern, absent from all Incyte-exemplified compounds, supports exploration of novel JAK1 selectivity profiles. Researchers should conduct in-house JAK1 biochemical and cellular assays to establish potency benchmarks, as public quantitative data for this specific substitution pattern remain unavailable.

CNS-Excluded JAK Inhibitor Design: Exploiting Low Predicted Blood-Brain Barrier Penetration

The methylsulfonyl substituent's polar character and the compound's predicted moderate lipophilicity (clogP ≈ 1.44) suggest reduced blood-brain barrier permeability compared to the benzothiazole analog (CAS 1396855-66-5), which is reported to exhibit enhanced CNS penetration [2]. This property positions the target compound as a candidate for peripherally restricted JAK inhibitor applications where CNS side effects must be avoided, a key consideration in chronic inflammatory disease treatment.

Structure-Activity Relationship (SAR) Studies of Azetidine N-Substituent Effects

The compound serves as a critical comparator in SAR campaigns exploring the effect of azetidine N-substitution on target potency and selectivity. Paired head-to-head testing against N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide (CAS 1396855-66-5) [2] can quantify the impact of replacing a methylsulfonyl group with a benzothiazole moiety on biochemical and cellular activity profiles, using the shared benzylpiperidine-azetidine-carboxamide core as an internal control.

Chemical Library Screening for Novel Kinase or Receptor Targets

Given the compound's structural divergence from characterized kinase inhibitor chemotypes and the documented biological activity of related azetidine-piperidine scaffolds across multiple target classes—including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and CCR4/CCR5 receptors [3]—the target compound is suitable for inclusion in diversity-oriented screening libraries. Its methylsulfonyl group provides hydrogen-bond acceptor capacity distinct from the amide, ester, or heteroaryl substituents common in screening collections.

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.